6-Aminonaphthalene-1,4-dione
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Description
6-Aminonaphthalene-1,4-dione is a chemical compound belonging to the class of naphthoquinones. It is characterized by the presence of an amino group at the 6th position and two carbonyl groups at the 1st and 4th positions on the naphthalene ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminonaphthalene-1,4-dione typically involves the reaction of 1,4-naphthoquinone with ammonia or an amine under controlled conditions. One common method is the condensation reaction of 1,4-naphthoquinone with aniline in the presence of a catalyst such as copper(II) oxide nanoparticles under mild, ambient, and solvent-free conditions . Another method involves the use of L-proline as a green organocatalyst under reflux conditions in ethanol .
Properties
CAS No. |
88437-18-7 |
---|---|
Molecular Formula |
C10H7NO2 |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
6-aminonaphthalene-1,4-dione |
InChI |
InChI=1S/C10H7NO2/c11-6-1-2-7-8(5-6)10(13)4-3-9(7)12/h1-5H,11H2 |
InChI Key |
BOKNLJFEDOOAAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)C=CC2=O |
Origin of Product |
United States |
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